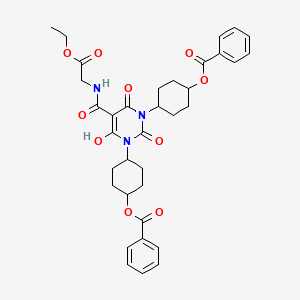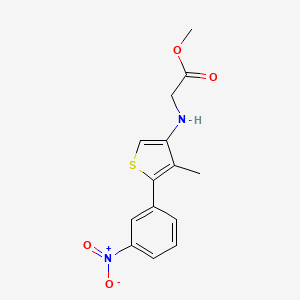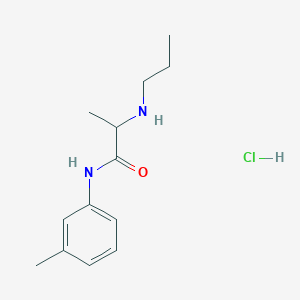
Prilocaine Hydrochloride Imp. D (EP); Prilocaine Imp. D (EP); (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride; Prilocaine Hydrochloride Imp. D (EP) as Hydrochloride; Prilocaine Hydrochloride Impurity D as Hydrochloride; Prilocaine Impurity D as Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prilocaine Hydrochloride Imp. D (EP), also known as Prilocaine Imp. D (EP) or (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride, is a chemical compound used primarily as a local anesthetic. It is a derivative of prilocaine, which is widely used in medical and dental procedures to induce local anesthesia. This compound is particularly significant in the pharmaceutical industry due to its efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prilocaine Hydrochloride Imp. D (EP) involves several steps, starting from the basic raw materials. The primary synthetic route includes the following steps:
Nitration: The nitration of toluene to produce nitrotoluene.
Reduction: The reduction of nitrotoluene to produce toluidine.
Acylation: The acylation of toluidine with propionyl chloride to produce N-(3-methylphenyl)-2-propionamide.
Amination: The amination of N-(3-methylphenyl)-2-propionamide with propylamine to produce (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amide with hydrochloric acid.
Industrial Production Methods
Industrial production of Prilocaine Hydrochloride Imp. D (EP) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the nitration, reduction, acylation, and amination steps.
Purification: The product is purified using crystallization and filtration techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Prilocaine Hydrochloride Imp. D (EP) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
Prilocaine Hydrochloride Imp. D (EP) has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of amide synthesis and reactions.
Biology: Investigated for its effects on cellular processes and nerve conduction.
Medicine: Used in the development of new local anesthetics and pain management therapies.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Prilocaine Hydrochloride Imp. D (EP) exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive form and thereby inhibiting nerve conduction.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to prilocaine.
Mepivacaine: Similar in structure and function but with a slightly different pharmacokinetic profile.
Uniqueness
Prilocaine Hydrochloride Imp. D (EP) is unique due to its lower systemic toxicity compared to other local anesthetics. This makes it particularly suitable for use in patients with certain medical conditions where other anesthetics may pose a higher risk.
Properties
Molecular Formula |
C13H21ClN2O |
|---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-8-14-11(3)13(16)15-12-7-5-6-10(2)9-12;/h5-7,9,11,14H,4,8H2,1-3H3,(H,15,16);1H |
InChI Key |
WHPMFLHCHTWUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC(=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


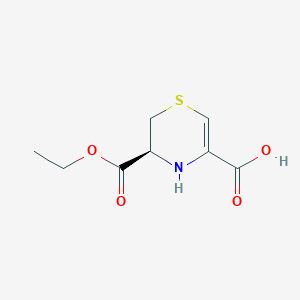
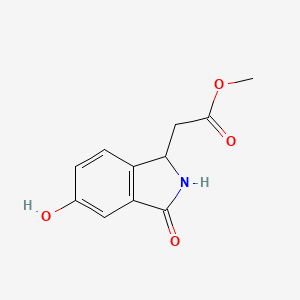

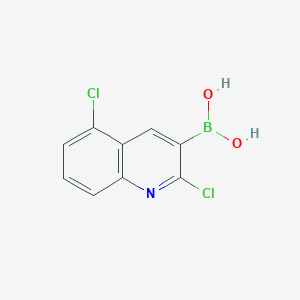

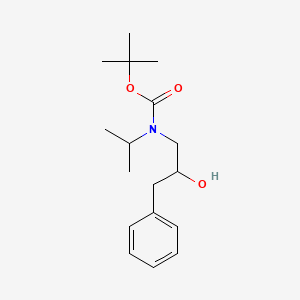
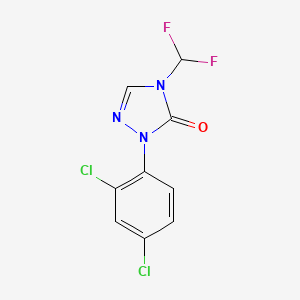
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)


